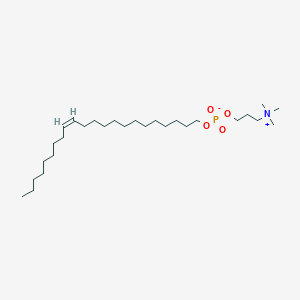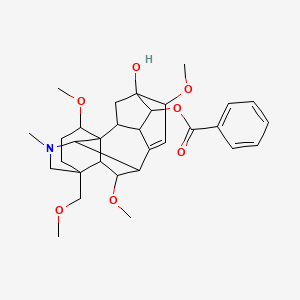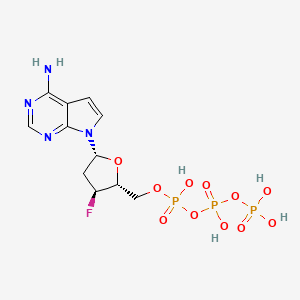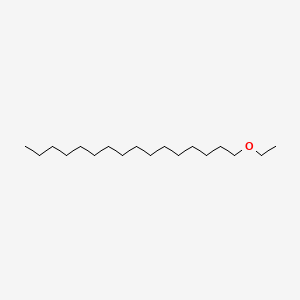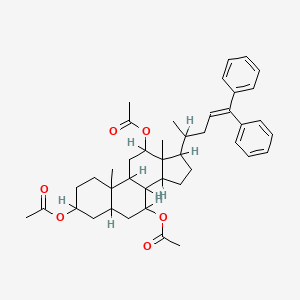
2-Hydroxydexibuprofen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxydexibuprofen is a derivative of dexibuprofen, which is the pharmacologically active enantiomer of ibuprofen. This compound is known for its anti-inflammatory and analgesic properties, making it a valuable agent in the treatment of pain and inflammation. The hydroxyl group in its structure enhances its solubility and potentially its bioavailability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxydexibuprofen typically involves the hydroxylation of dexibuprofen. One common method is the catalytic hydroxylation using a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent with a catalyst to facilitate the hydroxylation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to achieve maximum conversion rates while minimizing by-products.
化学反応の分析
Types of Reactions: 2-Hydroxydexibuprofen undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to dexibuprofen.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dexibuprofen.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxydexibuprofen has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying hydroxylation reactions and their mechanisms.
Biology: Investigated for its potential effects on cellular processes and its role in modulating inflammatory pathways.
Medicine: Explored for its enhanced solubility and bioavailability, which may improve its therapeutic efficacy compared to dexibuprofen.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of 2-Hydroxydexibuprofen involves the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). By inhibiting COX-2, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The hydroxyl group may enhance its interaction with the enzyme, potentially increasing its potency.
類似化合物との比較
Dexibuprofen: The parent compound, known for its anti-inflammatory and analgesic properties.
Ibuprofen: The racemic mixture of dexibuprofen and its enantiomer.
2-Hydroxyibuprofen: Another hydroxylated derivative of ibuprofen.
Uniqueness: 2-Hydroxydexibuprofen stands out due to its enhanced solubility and potential for improved bioavailability. The presence of the hydroxyl group may also confer additional pharmacological benefits, making it a promising candidate for further research and development.
特性
CAS番号 |
58534-39-7 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
(2S)-2-[4-(2-hydroxy-2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9(12(14)15)11-6-4-10(5-7-11)8-13(2,3)16/h4-7,9,16H,8H2,1-3H3,(H,14,15)/t9-/m0/s1 |
InChIキー |
UJHKVYPPCJBOSG-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)(C)O)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)CC(C)(C)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


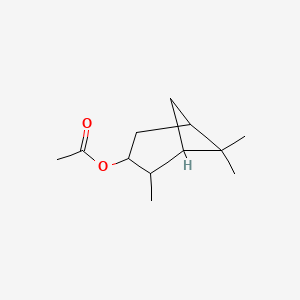
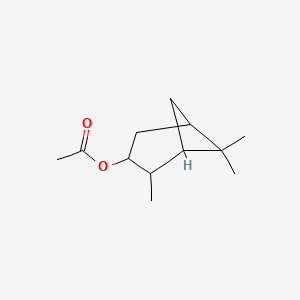
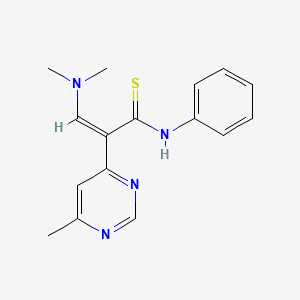
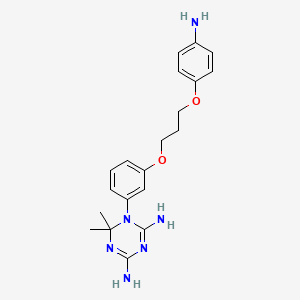
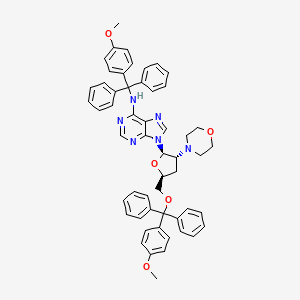
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)

